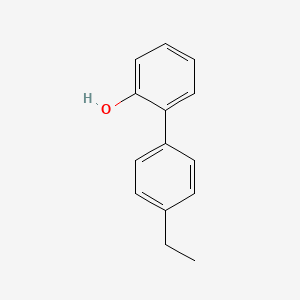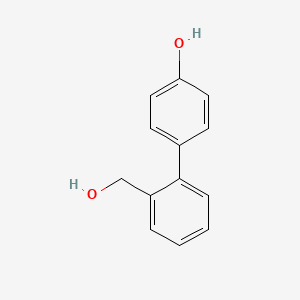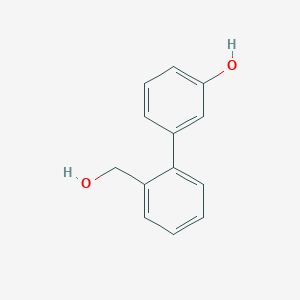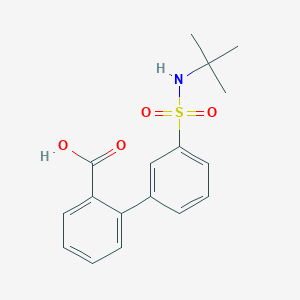
2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% (2-BSPB) is a synthetic phenylbenzoic acid derivative that is widely used in scientific research and laboratory experiments. It is an aromatic sulfonamide compound that is highly soluble in water and has a melting point of approximately 138°C. 2-BSPB is a versatile compound with numerous potential applications in the field of biochemical and physiological research.
Applications De Recherche Scientifique
2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% is widely used for scientific research and laboratory experiments. It has been used as a substrate for the enzyme xanthine oxidase, as well as for the detection of nitrite, nitrate, and nitric oxide. Additionally, 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% has been used in the synthesis of various compounds, including 2-phenyl-3-t-butyl-4-sulfamoylbenzoic acid, 2-phenyl-3-t-butyl-4-sulfamoylbenzoic acid methyl ester, and 2-phenyl-3-t-butyl-4-sulfamoylbenzoic acid ethyl ester.
Mécanisme D'action
The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of xanthine oxidase, an enzyme involved in the metabolism of purines. Additionally, 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% is thought to interact with nitrite, nitrate, and nitric oxide, which are important signaling molecules in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% are not yet fully understood. However, it is believed that the compound acts as an inhibitor of xanthine oxidase, which may lead to increased levels of uric acid in the body. Additionally, 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% is thought to interact with nitrite, nitrate, and nitric oxide, which may lead to changes in blood pressure, heart rate, and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% for laboratory experiments is its high solubility in aqueous solutions. Additionally, 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% is relatively stable and has a low melting point, making it easy to handle and store. However, the compound is also toxic and should be handled with caution.
Orientations Futures
The potential future directions for 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% include further research into its mechanism of action and biochemical and physiological effects. Additionally, further studies into the compound’s interactions with nitrite, nitrate, and nitric oxide could lead to new applications in the field of medicine. Finally, the development of novel synthesis methods for 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% could lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
The synthesis of 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% begins with the reaction of 4-t-butylbenzoic acid with thionyl chloride. The resulting product, 4-t-butylchlorobenzoic acid, is then coupled with 2-aminophenol in the presence of a base such as sodium hydroxide to form 4-t-butyl-2-aminophenylbenzoic acid. This intermediate is then reacted with thionyl chloride to form 4-t-butyl-2-chlorophenylbenzoic acid. Finally, this compound is reacted with sulfamic acid to produce 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95%.
Propriétés
IUPAC Name |
2-[3-(tert-butylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFYCHLPJDYZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369852.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369869.png)
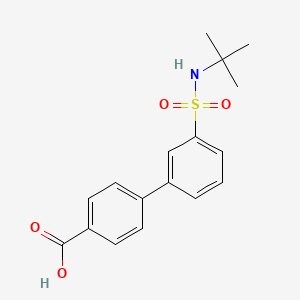

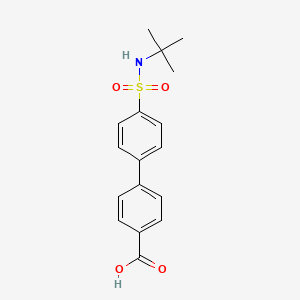


![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)
